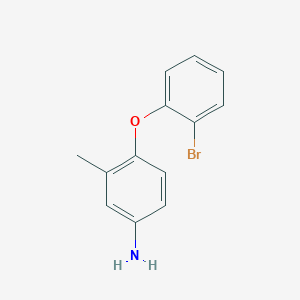

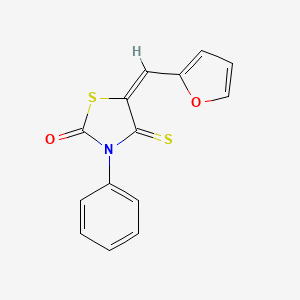

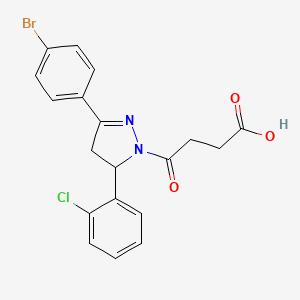

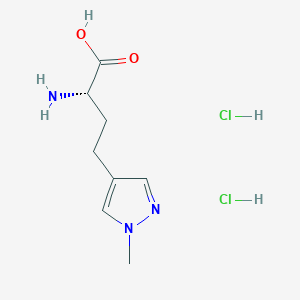

![molecular formula C19H17N3O2 B2364556 3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 371954-01-7](/img/structure/B2364556.png)

3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

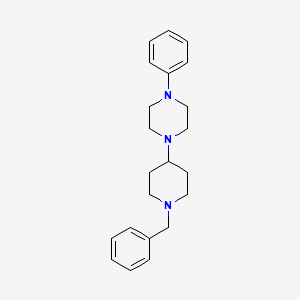

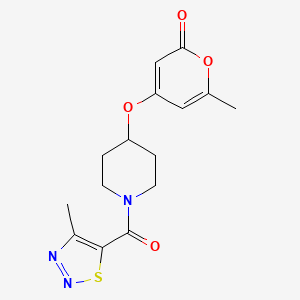

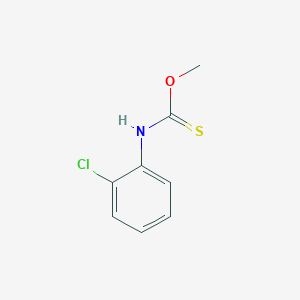

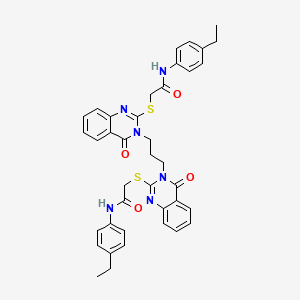

The compound “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is a heterocyclic organic compound. It is part of the quinazolinone and quinazoline derivatives, which are important heterocycles in medicinal chemistry . These derivatives possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Chemical Reactions Analysis

Quinazolinone and quinazoline derivatives, which “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is part of, have shown a broad spectrum of activity against various pathogens . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Scientific Research Applications

Anticancer Activity

The core structure of this compound is similar to that of certain pyrido[4,3-b]indole derivatives, which have been studied for their anticancer properties. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of specific functional groups, such as sulfonyl or alkyl groups, has been found to enhance antiproliferative activity, suggesting that our compound could be modified to target specific types of cancer cells effectively.

Molecular Docking and Dynamics Simulations

The compound’s ability to bind to certain proteins can be explored through molecular docking and dynamics simulations. This is particularly useful in the design of new drugs, as it allows researchers to predict how the compound interacts with its target, which is crucial for understanding its mechanism of action and optimizing its structure for better efficacy .

Pharmacophore Development

Pharmacophores are abstract representations of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The compound’s structure could serve as a basis for developing new pharmacophores, which can be used to design more potent and selective drugs .

Synthesis of Novel Heterocyclic Compounds

The compound’s structure contains several reactive sites that make it a suitable precursor for synthesizing a wide range of novel heterocyclic compounds. These new compounds could have various applications, including as new materials, catalysts, or as biologically active molecules in medicinal chemistry .

Biological Activity Screening

Due to its structural similarity to other biologically active compounds, it can be used as a starting point for the synthesis of new derivatives, which can then be screened for a wide range of biological activities. This could lead to the discovery of new drugs with diverse therapeutic effects .

Drug Design and Optimization

The compound can be used in drug design and optimization studies. By making systematic modifications to its structure, researchers can evaluate the effects of these changes on the compound’s biological activity and pharmacokinetics. This iterative process is essential for the development of new drugs with improved properties .

Mechanism of Action

While the specific mechanism of action for “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is not available, quinazolinone and quinazoline derivatives have shown a wide range of biological properties. They have been found to have antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They also have inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .

properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-12-7-8-15-14(9-12)17-18(21-15)19(23)22(11-20-17)10-13-5-3-4-6-16(13)24-2/h3-9,11,21H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPVJNSLACDJCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)